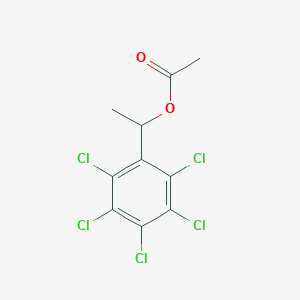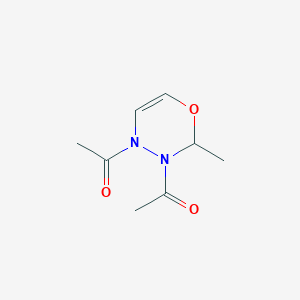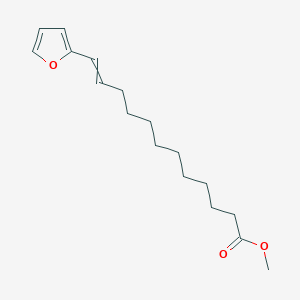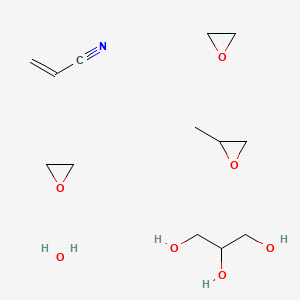
Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes both quinuclidinium and ammonium iodide moieties, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide typically involves multiple steps. The initial step often includes the preparation of quinuclidinium derivatives, followed by the introduction of the carboxymethyl group. The final step involves esterification with diethyl(2-hydroxyethyl)methylammonium iodide. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistency and efficiency. Key parameters such as temperature, pressure, and reaction time are carefully monitored. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of derivatives, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide involves its interaction with specific molecular targets. The quinuclidinium moiety can interact with biological membranes, altering their properties and leading to various biological effects. The ammonium iodide component may also play a role in the compound’s activity by interacting with cellular proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as:
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- Benzyltrimethylammonium iodide
Uniqueness
What sets Quinuclidinium, 3-(carboxymethyl)-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide apart is its unique combination of quinuclidinium and ammonium iodide moieties. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
63716-86-9 |
|---|---|
Molekularformel |
C17H34I2N2O2 |
Molekulargewicht |
552.3 g/mol |
IUPAC-Name |
diethyl-methyl-[2-[2-(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)acetyl]oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C17H34N2O2.2HI/c1-5-18(3,6-2)11-12-21-17(20)13-16-14-19(4)9-7-15(16)8-10-19;;/h15-16H,5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ARMSUXRJKXTMGX-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(CC)CCOC(=O)CC1C[N+]2(CCC1CC2)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



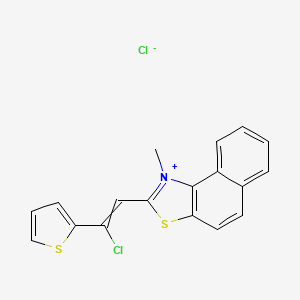
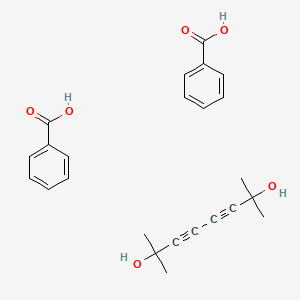
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
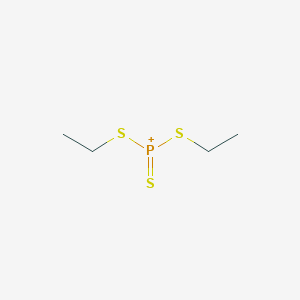
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)


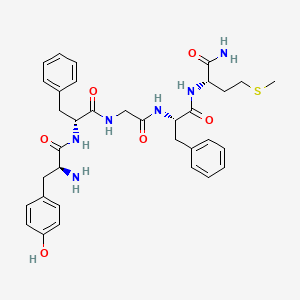
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
